molecular formula C24H35N3O2 B6012311 3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide

3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide

Cat. No.: B6012311
M. Wt: 397.6 g/mol
InChI Key: ZEXJIMJMAJRBOD-UHFFFAOYSA-N
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Description

3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with a suitable carbonyl compound to form the intermediate 1-(1-benzylpiperidine-2-carbonyl)piperidine. This intermediate is then reacted with N-cyclopropylpropanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactions and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties. Its specific configuration and functional groups make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c28-23(25-21-10-11-21)12-9-19-13-16-26(17-14-19)24(29)22-8-4-5-15-27(22)18-20-6-2-1-3-7-20/h1-3,6-7,19,21-22H,4-5,8-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXJIMJMAJRBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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